Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a heterocyclic compound that belongs to the dihydropyridine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a thiophene ring, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds. The reaction is carried out in acetic acid, leading to the formation of the desired product . The process involves multiple steps, including the formation of intermediate compounds and their subsequent cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including its role as a calcium channel blocker, which could make it useful in treating cardiovascular diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound binds to these channels, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, including vasodilation and reduced cardiac workload, making it a potential candidate for treating hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds also act as calcium channel blockers and have similar therapeutic applications.
Uniqueness
What sets this compound apart is its unique structural features, including the cyclopropyl and thiophene groups. These features can influence its binding affinity and selectivity for molecular targets, potentially leading to different pharmacological profiles and therapeutic benefits.
Properties
IUPAC Name |
dimethyl 1-cyclopropyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-20-15(18)11-8-17(10-5-6-10)9-12(16(19)21-2)14(11)13-4-3-7-22-13/h3-4,7-10,14H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTREYDIQXECCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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